molecular formula C8H5NS2 B1674385 1H-isoindole-1,3(2H)-dithione CAS No. 18138-19-7

1H-isoindole-1,3(2H)-dithione

Cat. No.: B1674385
CAS No.: 18138-19-7
M. Wt: 179.3 g/mol
InChI Key: CMTSCLKCQBPLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoindolin-1,3-Dithione is a heterocyclic compound with the molecular formula C₈H₅NS₂. It is characterized by a fused ring system containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-1,3-Dithione can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with thiourea under acidic conditions, leading to the formation of the desired dithione compound. The reaction typically requires heating and the presence of a catalyst to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of Isoindolin-1,3-Dithione often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Isoindolin-1,3-Dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoindolin-1,3-Dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Isoindolin-1,3-Dithione exerts its effects involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The sulfur atoms in the compound play a crucial role in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: Isoindolin-1,3-Dithione is unique due to its dual sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

CAS No.

18138-19-7

Molecular Formula

C8H5NS2

Molecular Weight

179.3 g/mol

IUPAC Name

isoindole-1,3-dithione

InChI

InChI=1S/C8H5NS2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)

InChI Key

CMTSCLKCQBPLSH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S)NC2=S

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC2=S

Appearance

Solid powder

18138-19-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isoindolin-1,3-dithione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-isoindole-1,3(2H)-dithione
Reactant of Route 2
1H-isoindole-1,3(2H)-dithione
Reactant of Route 3
1H-isoindole-1,3(2H)-dithione
Reactant of Route 4
1H-isoindole-1,3(2H)-dithione
Reactant of Route 5
1H-isoindole-1,3(2H)-dithione
Reactant of Route 6
1H-isoindole-1,3(2H)-dithione

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